4-(difluoromethoxy)-3-methoxy-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide
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Overview
Description
4-(difluoromethoxy)-3-methoxy-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with difluoromethoxy and methoxy groups, as well as a pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-methoxy-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-(difluoromethoxy)-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-methyl-1H-pyrazole-5-methanamine to yield the desired benzamide.
Substitution Reactions: The difluoromethoxy and methoxy groups are introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically utilize automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethoxy)-3-methoxy-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or methoxy groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-methoxy-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share a similar pyrazole moiety and have been studied for their antifungal activities.
Pyroxasulfone: A related compound used as a herbicide, which also contains a difluoromethoxy group and a pyrazole moiety.
Uniqueness
4-(difluoromethoxy)-3-methoxy-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide is unique due to its specific substitution pattern on the benzamide core, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of difluoromethoxy, methoxy, and pyrazole groups contributes to its potential versatility in various applications.
Properties
Molecular Formula |
C14H15F2N3O3 |
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Molecular Weight |
311.28 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C14H15F2N3O3/c1-19-10(5-6-18-19)8-17-13(20)9-3-4-11(22-14(15)16)12(7-9)21-2/h3-7,14H,8H2,1-2H3,(H,17,20) |
InChI Key |
UWWZMQHPWAKKII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Origin of Product |
United States |
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